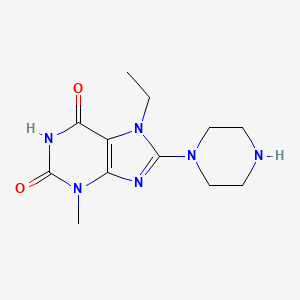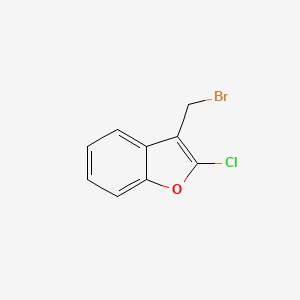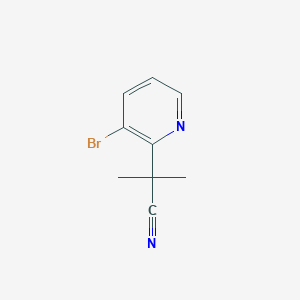
2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
There are several methods for synthesizing this compound. One of the most common methods involves the reaction between 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . This reaction yields these novel pyridine derivatives in moderate to good yield .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis . The InChI code for this compound is 1S/C6H6BrNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2 .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using the Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 202.05 g/mol. It is a yellow crystalline solid with a melting point of 65-68°C . This compound is soluble in organic solvents such as ethanol and acetone but insoluble in water .Aplicaciones Científicas De Investigación
Synthesis and Material Applications
2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile serves as an important intermediate in various synthetic pathways, particularly in the synthesis of complex molecules and materials with potential applications in organic electronics and photophysics. For instance, its utility in the construction of heteroleptic mononuclear cyclometalated complexes has been demonstrated, where it acts as a building block for polymetallic architectures with tunable electronic and emission properties. These complexes find applications in the development of organic light-emitting devices (OLEDs) and light-emitting electrochemical cells (LECs), indicating its pivotal role in advancing materials science for photonic applications (Stagni et al., 2008).
Catalysis and Chemical Transformations
The compound is also instrumental in regioselective catalysis, facilitating the formation of aminopyridines through cobalt-catalyzed [2 + 2 + 2] cycloadditions, which yields compounds with high yields and specificity. This method underscores the compound's significance in synthesizing biologically relevant structures, demonstrating its broader impact on synthetic chemistry and potential pharmaceutical applications (Garcia et al., 2011).
Pharmaceutical and Biological Research
In pharmaceutical research, 2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile serves as a critical intermediate in the development of PI3K/mTOR inhibitors, showcasing its importance in the synthesis of therapeutic agents. The optimized synthesis method for this compound facilitates the production of NVP-BEZ235 derivatives, highlighting its role in creating targeted therapies for cancer treatment (Lei et al., 2015).
Advanced Materials and Nanotechnology
The versatility of 2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile extends to the field of nanotechnology and advanced materials. For example, its derivatization has been explored for the synthesis of novel pyridine-based derivatives with potential applications in materials science, including as chiral dopants for liquid crystals and in quantum mechanical investigations. This illustrates the compound's contribution to developing new materials with unique electronic and optical properties, which could have significant impacts on technology and industry (Ahmad et al., 2017).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of similar compounds, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, are often various enzymes or receptors in the body . These targets play crucial roles in numerous biological processes, including signal transduction, metabolic reactions, and gene regulation .
Mode of Action
This can result in changes to the biochemical reactions or signaling pathways in which the target is involved .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites . The downstream effects could include changes in cellular function or overall physiological responses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound greatly influence its bioavailability. For instance, stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a particular enzyme, it could lead to decreased production of a specific metabolite, potentially affecting cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound . For instance, certain compounds may be more stable and effective under specific conditions, such as a particular pH or temperature .
Propiedades
IUPAC Name |
2-(3-bromopyridin-2-yl)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-9(2,6-11)8-7(10)4-3-5-12-8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTFAFJKPMABGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=CC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[[cyano-(4-fluorophenyl)methyl]amino]-4-oxobutanoate](/img/structure/B2976009.png)
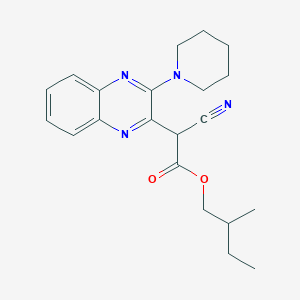

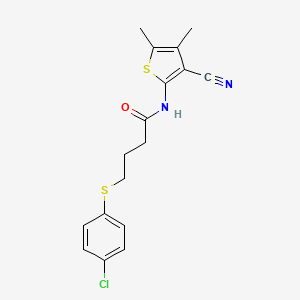
![1-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2976014.png)

![(E)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methyl-3-phenylacrylamide](/img/structure/B2976017.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2976019.png)
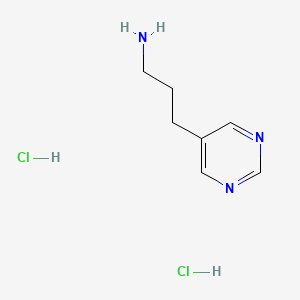
![[2-oxidanylidene-2-(3-oxidanylidene-4H-1,4-benzoxazin-6-yl)ethyl] 4-(2-cyanoethanoylamino)benzoate](/img/structure/B2976024.png)
